molecular formula C9H9ClO2 B14043640 5-Chloro-4-methoxy-2-methylbenzaldehyde

5-Chloro-4-methoxy-2-methylbenzaldehyde

Cat. No.: B14043640
M. Wt: 184.62 g/mol
InChI Key: RHVIIJSCJQZFKN-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylbenzaldehyde is an organic compound with the molecular formula C9H9ClO2. It is a derivative of benzaldehyde, characterized by the presence of a chlorine atom, a methoxy group, and a methyl group on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylbenzaldehyde can be achieved through several methods. One common approach involves the chlorination of 4-methoxy-2-methylbenzaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 5-Chloro-4-methoxy-2-methylbenzoic acid.

    Reduction: 5-Chloro-4-methoxy-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-4-methoxy-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and as a building block for various industrial products.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzaldehyde depends on the specific reactions it undergoes. In general, the aldehyde group is highly reactive and can participate in various nucleophilic addition reactions. The chlorine atom can also undergo substitution reactions, making the compound versatile in chemical syntheses. The methoxy and methyl groups influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but with a hydroxyl group instead of a chlorine atom.

    4-Methoxy-2-methylbenzaldehyde: Lacks the chlorine atom present in 5-Chloro-4-methoxy-2-methylbenzaldehyde.

Uniqueness

This compound is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it valuable in specific synthetic applications where the chlorine atom’s reactivity is advantageous.

Properties

Molecular Formula

C9H9ClO2

Molecular Weight

184.62 g/mol

IUPAC Name

5-chloro-4-methoxy-2-methylbenzaldehyde

InChI

InChI=1S/C9H9ClO2/c1-6-3-9(12-2)8(10)4-7(6)5-11/h3-5H,1-2H3

InChI Key

RHVIIJSCJQZFKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C=O)Cl)OC

Origin of Product

United States

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